molecular formula C6H5ClN2O2 B8659823 6-Chloro-3-methoxypyridazine-4-carbaldehyde

6-Chloro-3-methoxypyridazine-4-carbaldehyde

Cat. No. B8659823
M. Wt: 172.57 g/mol
InChI Key: DHNDFZZOJUZHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727989B2

Procedure details

n-Butyllithium is added dropwise at −75° C. to a solution of 2,2,6,6-tetramethyl-piperidine in THF. The solution is stirred at 0° C. for 30 minutes. After cooling to −75° C., a solution, precooled to −75° C., of 3-chloro-6-methoxypyridazine in THF is added dropwise. The reaction is stirred at −75° C. for 30 minutes. Subsequently, DMF precooled to −75° C. is added dropwise, and the mixture is stirred at −75° C. for a further 90 minutes. A mixture of conc. aqueous HCl (5 ml), ethanol (20 ml) and THF (25 ml), is added to the reaction mixture, which is warmed to room temperature, and saturated aqueous NaHCO3 solution is slowly added. THF is removed in a rotary evaporator, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are dried with MgSO4 and filtered, and the solvent is removed in a rotary evaporator. The residue is purified on silica gel (eluent ethyl acetate in heptane). MS (Cl+) m/z 172 (M+).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[N:18]=[N:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=1.Cl.[C:26]([O-])(O)=[O:27].[Na+]>C1COCC1.C(O)C.CN(C=O)C>[Cl:16][C:17]1[N:18]=[N:19][C:20]([O:23][CH3:24])=[C:21]([CH:26]=[O:27])[CH:22]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −75° C.
ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The reaction is stirred at −75° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
precooled to −75° C.
ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
the mixture is stirred at −75° C. for a further 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
is added to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
is warmed to room temperature
CUSTOM
Type
CUSTOM
Details
THF is removed in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (eluent ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC(=C(N=N1)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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